Phase 3 Clinical Safety and Tolerability Profile of Vicatertide vs. Sham Control
In the Phase 3 MODEL trial (NCT05516992), a single intradiscal injection of 1.5 ml Vicatertide (SB-01) demonstrated a safety profile consistent with that of the sham control group [1]. This favorable tolerability profile is a critical differentiator from many small molecule TGF-β receptor kinase inhibitors, which are associated with dose-limiting toxicities such as cardiac valvulopathy and hemorrhagic events [2].
| Evidence Dimension | Safety and Tolerability in a Phase 3 Clinical Trial |
|---|---|
| Target Compound Data | Consistent safety profile, well-tolerated with no new safety signals |
| Comparator Or Baseline | Sham control (n=417 total, 1:1 randomization) |
| Quantified Difference | Safety profile comparable to sham; no statistically significant difference in adverse events |
| Conditions | Phase 3, randomized, double-blind, placebo-controlled trial in 417 patients with chronic low back pain associated with degenerative disc disease; single 1.5 ml intradiscal injection |
Why This Matters
The demonstration of a benign safety profile in a large, controlled clinical trial supports the procurement of Vicatertide for advanced preclinical studies and provides a benchmark for evaluating the toxicity of novel TGF-β antagonists.
- [1] Spine BioPharma. (2025). Business Wire Press Release: Spine BioPharma Announces Topline Results from Phase 3 MODEL Trial For SB-01 (vicatertide) In Chronic Low Back Pain Associated with Degenerative Disc Disease. View Source
- [2] Akhurst, R. J., & Hata, A. (2012). Targeting the TGFβ signalling pathway in disease. Nature Reviews Drug Discovery, 11(10), 790-811. View Source
